1,1'-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one)
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Overview
Description
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) is a chemical compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of two chloroethanone groups attached to a dihydrophthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) typically involves the reaction of piperazine with two mole equivalents of chloroacetyl chloride in the presence of anhydrous potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The chloroethanone groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization, forming cyclic structures with potential biological activity.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Solvents: Reactions are typically carried out in solvents such as ethanol, methanol, or dichloromethane.
Catalysts: Basic catalysts like potassium carbonate or sodium ethoxide are often employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, reaction with amines can yield amide derivatives, while reaction with thiols can produce thioether derivatives .
Scientific Research Applications
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) involves its interaction with specific molecular targets. The chloroethanone groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one): This compound is structurally similar but contains a piperazine core instead of a dihydrophthalazine core.
Phthalazine-1,4-dione Derivatives: These compounds share the phthalazine core and exhibit similar chemical reactivity and potential biological activities.
Uniqueness
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) is unique due to the presence of both chloroethanone groups and the dihydrophthalazine core. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for scientific research .
Properties
CAS No. |
80271-33-6 |
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Molecular Formula |
C12H12Cl2N2O2 |
Molecular Weight |
287.14 g/mol |
IUPAC Name |
2-chloro-1-[3-(2-chloroacetyl)-1,4-dihydrophthalazin-2-yl]ethanone |
InChI |
InChI=1S/C12H12Cl2N2O2/c13-5-11(17)15-7-9-3-1-2-4-10(9)8-16(15)12(18)6-14/h1-4H,5-8H2 |
InChI Key |
ACVXSEXMGINUCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN(N1C(=O)CCl)C(=O)CCl |
Origin of Product |
United States |
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